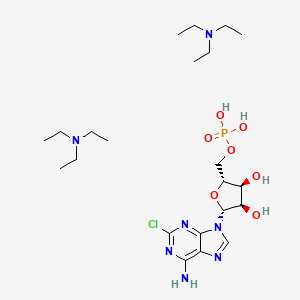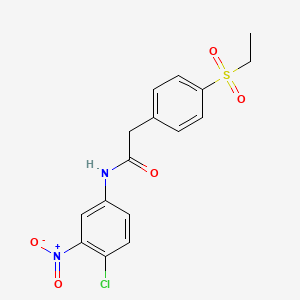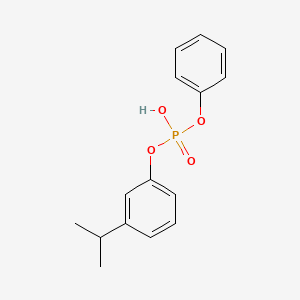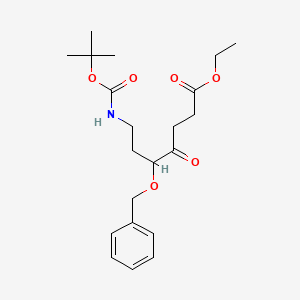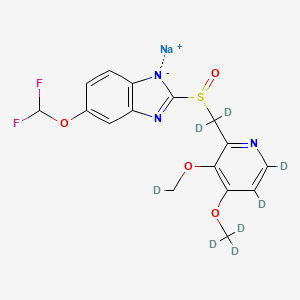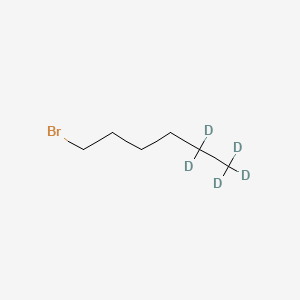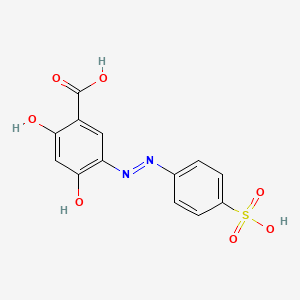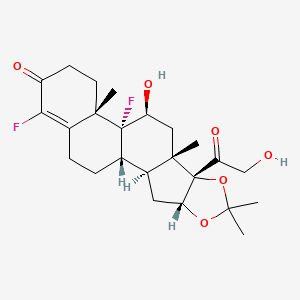
3,9-Fluoro-16alpha,17-(isopropylidenedioxy) Corticosterone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,9-Fluoro-16alpha,17-(isopropylidenedioxy) Corticosterone is a synthetic corticosteroid compound characterized by specific structural modifications that influence its chemical and biological properties. Corticosteroids are a class of steroid hormones produced in the adrenal cortex and are involved in a wide range of physiological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Fluoro-16alpha,17-(isopropylidenedioxy) Corticosterone involves multiple steps, starting from a suitable steroid precursorThe reaction conditions typically involve the use of fluorinating agents and protective groups to ensure selective modification of the steroid backbone .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3,9-Fluoro-16alpha,17-(isopropylidenedioxy) Corticosterone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the steroid backbone.
Substitution: Substitution reactions can introduce new functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various fluorinated and hydroxylated derivatives, which can have different biological activities and properties .
Aplicaciones Científicas De Investigación
3,9-Fluoro-16alpha,17-(isopropylidenedioxy) Corticosterone has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry and for studying steroid chemistry.
Biology: Employed in research on steroid hormone receptors and their biological effects.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of new corticosteroid drugs and formulations.
Mecanismo De Acción
The mechanism of action of 3,9-Fluoro-16alpha,17-(isopropylidenedioxy) Corticosterone involves binding to glucocorticoid receptors in target cells. This binding triggers a cascade of molecular events, including the regulation of gene expression and modulation of inflammatory responses. The compound’s fluorination and isopropylidenedioxy modifications enhance its binding affinity and selectivity for glucocorticoid receptors .
Comparación Con Compuestos Similares
Similar Compounds
Triamcinolone: Another synthetic corticosteroid with similar anti-inflammatory properties.
Dexamethasone: A potent corticosteroid used in various medical conditions.
Prednisolone: A widely used corticosteroid for treating inflammation and autoimmune diseases.
Uniqueness
3,9-Fluoro-16alpha,17-(isopropylidenedioxy) Corticosterone is unique due to its specific structural modifications, which enhance its stability, binding affinity, and selectivity for glucocorticoid receptors. These properties make it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C24H32F2O6 |
|---|---|
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
(1S,2S,4R,8S,9S,11S,12R,13S)-12,17-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one |
InChI |
InChI=1S/C24H32F2O6/c1-20(2)31-18-9-14-12-5-6-13-19(25)15(28)7-8-21(13,3)23(12,26)16(29)10-22(14,4)24(18,32-20)17(30)11-27/h12,14,16,18,27,29H,5-11H2,1-4H3/t12-,14-,16-,18+,21-,22-,23-,24+/m0/s1 |
Clave InChI |
QDLRICLJTNMNNZ-BLEYLIQZSA-N |
SMILES isomérico |
C[C@]12CCC(=O)C(=C1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3C[C@@H]5[C@]4(OC(O5)(C)C)C(=O)CO)C)O)F)F |
SMILES canónico |
CC1(OC2CC3C4CCC5=C(C(=O)CCC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


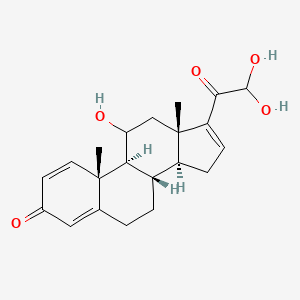
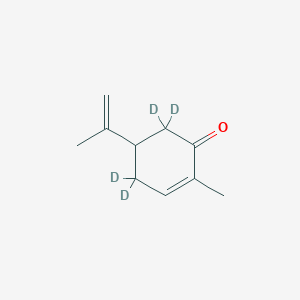
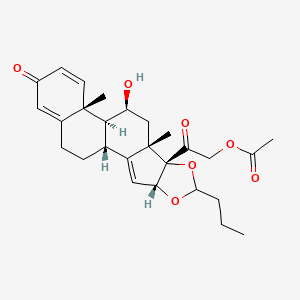

![1-N-[3-(dimethylamino)phenyl]-6-methylisoquinoline-1,5-diamine](/img/structure/B13856177.png)

![P-[(1R,2R)-1,2-Dihydroxypropyl]phosphonic Acid Bis(phenylmethyl) Ester](/img/structure/B13856192.png)
